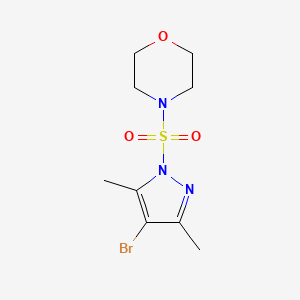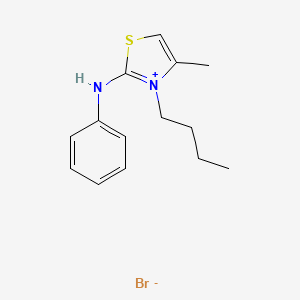![molecular formula C17H22N2O3 B2681213 N-[1-[2-(2-Methoxyphenyl)acetyl]piperidin-4-yl]prop-2-enamide CAS No. 2411256-73-8](/img/structure/B2681213.png)
N-[1-[2-(2-Methoxyphenyl)acetyl]piperidin-4-yl]prop-2-enamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[1-[2-(2-Methoxyphenyl)acetyl]piperidin-4-yl]prop-2-enamide, commonly known as MPAA, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic properties. MPAA is a piperidine derivative that has been synthesized through a series of chemical reactions.
作用機序
The mechanism of action of MPAA is not fully understood, but it is believed to act on the GABAergic system in the brain. MPAA has been found to enhance the activity of GABA-A receptors, which are responsible for inhibitory neurotransmission in the brain. This results in a decrease in neuronal excitability, leading to its potential therapeutic effects.
Biochemical and Physiological Effects:
MPAA has been found to have various biochemical and physiological effects. It has been found to decrease the production of pro-inflammatory cytokines and increase the production of anti-inflammatory cytokines. MPAA has also been found to decrease the production of reactive oxygen species and increase the activity of antioxidant enzymes. In animal models of Parkinson's disease, MPAA has been found to increase the levels of dopamine in the brain, leading to its neuroprotective effects.
実験室実験の利点と制限
One of the advantages of using MPAA in lab experiments is its potential therapeutic properties, which can be studied for various diseases and disorders. However, one of the limitations is the lack of understanding of its mechanism of action, which makes it difficult to design experiments to study its effects.
将来の方向性
There are various future directions for the research of MPAA. One area of research is the study of its potential therapeutic effects in various diseases and disorders, such as Parkinson's disease, Alzheimer's disease, and anxiety disorders. Another area of research is the study of its mechanism of action, which can help in the development of more effective therapies. Additionally, the synthesis of analogs of MPAA can be studied to improve its therapeutic properties.
合成法
The synthesis of MPAA involves a series of chemical reactions that require the use of various reagents and solvents. The first step involves the reaction of 2-methoxybenzoyl chloride with piperidine in the presence of a base to form 1-(2-methoxybenzoyl)piperidine. This compound is then reacted with propargyl bromide in the presence of a base to form N-[1-(2-methoxybenzoyl)piperidin-4-yl]prop-2-yn-1-amine. Finally, this compound is reacted with acetic anhydride in the presence of a catalyst to form MPAA.
科学的研究の応用
MPAA has been found to have potential therapeutic properties in various scientific research studies. It has been studied for its anti-inflammatory, analgesic, and anxiolytic effects. MPAA has also been found to have a neuroprotective effect in animal models of Parkinson's disease.
特性
IUPAC Name |
N-[1-[2-(2-methoxyphenyl)acetyl]piperidin-4-yl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O3/c1-3-16(20)18-14-8-10-19(11-9-14)17(21)12-13-6-4-5-7-15(13)22-2/h3-7,14H,1,8-12H2,2H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFKCXTALYPWVTF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CC(=O)N2CCC(CC2)NC(=O)C=C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[1-[2-(2-Methoxyphenyl)acetyl]piperidin-4-yl]prop-2-enamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-({7-[(4-fluorophenyl)methyl]-8-oxo-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-3-yl}sulfanyl)-N-(2-methoxyethyl)acetamide](/img/structure/B2681136.png)
![1-(4-Ethoxyphenyl)-1-ethyl-3-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]urea](/img/structure/B2681137.png)


![6-Phenyl-2-pyrimidin-2-yl-2-azaspiro[3.3]heptane](/img/structure/B2681142.png)
![1-(3-Fluoro-8-azabicyclo[3.2.1]octan-8-yl)-2-(2-fluorophenoxy)propan-1-one](/img/structure/B2681145.png)
![2-{(Z)-[4-(trifluoromethyl)phenyl]methylidene}-3-quinuclidinol](/img/structure/B2681146.png)


![2-{[7-(Methoxycarbonyl)-4-oxo-3,4-dihydroquinazolin-2-yl]methyl}benzoic acid](/img/no-structure.png)
![1-[3-(Triazol-1-ylmethyl)azetidin-1-yl]pent-4-en-1-one](/img/structure/B2681152.png)
![1-Methyl-3-(phenylmethoxycarbonylamino)pyrrolo[2,3-b]pyridine-2-carboxylic acid](/img/structure/B2681153.png)